6-(4-Fluoropiperidin-1-yl)nicotinic acid
Overview
Description
6-(4-Fluoropiperidin-1-yl)nicotinic acid, also known as 6-FNA, is a synthetic molecule with a fluorinated piperidine ring that has been developed as a research tool for studying the nicotinic receptor system. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is involved in the transmission of information between neurons. 6-FNA has been studied for its potential therapeutic applications, as well as its potential as a tool for research into the biochemical and physiological effects of nicotinic receptor activation.
Scientific Research Applications
Receptor Identification and Mechanism of Action
6-(4-Fluoropiperidin-1-yl)nicotinic acid, as a derivative of nicotinic acid, plays a role in mediating lipid metabolism through specific receptor interactions. The identification of receptors such as PUMA-G in mice and HM74 in humans has been crucial in understanding the anti-lipolytic effect of nicotinic acid on adipose tissue. This action involves the inhibition of hormone-sensitive triglyceride lipase, leading to decreased lipolysis and lower plasma levels of free fatty acids and triglycerides. The interaction with the G-protein-coupled receptor (GPR109A) expressed in adipocytes and immune cells highlights a mechanism that goes beyond lipid metabolism, potentially involving anti-inflammatory effects beneficial for treating atherosclerosis and other diseases (Tunaru et al., 2003).
Industrial Production and Environmental Considerations
The production of nicotinic acid and its derivatives, including 6-(4-Fluoropiperidin-1-yl)nicotinic acid, is significant for pharmaceutical applications. Research into ecological methods for producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine aims at meeting the needs of green chemistry. These methods focus on minimizing environmental impact, especially concerning the management of by-products like nitrous oxide, which has a substantial greenhouse effect (Lisicki et al., 2022).
Catalysis and Chemical Synthesis
In the realm of chemical synthesis, derivatives of nicotinic acid, including 6-(4-Fluoropiperidin-1-yl)nicotinic acid, serve as important intermediates. For example, efficient N-arylation catalyzed by a copper(I) complex with nicotinic acid as a ligand showcases the utility of these compounds in promoting various reactions under mild conditions. This highlights their role in advancing synthetic methodologies for producing complex organic molecules (Liu et al., 2010).
Pharmaceutical and Therapeutic Applications
Nicotinic acid and its derivatives, through their interaction with specific receptors like GPR109A, have shown potential in treating dyslipidemia and atherosclerosis. The mechanism involves not only the modulation of lipid levels but also anti-inflammatory effects on immune cells. Such findings suggest that derivatives of nicotinic acid could be instrumental in developing new therapeutic strategies for cardiovascular diseases and other conditions characterized by inflammation and lipid dysregulation (Lukasova et al., 2011).
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts on the nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid, a related compound, is known to act as a precursor to nicotinamide coenzymes, which include nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in the production of nad+, which is used in the adenine triphosphate (atp) production in mitochondrial oxidative phosphorylation .
Result of Action
Nicotinic acid, a related compound, is known to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins .
properties
IUPAC Name |
6-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFIWAAOZJFWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.